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Compound of Interest

Compound Name: Uridine-5-oxyacetic acid

Cat. No.: B1202165 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the commercial availability, biological significance, and experimental applications of Uridine-
5-oxyacetic acid (cmo5U) and its key derivatives. Detailed protocols for relevant experimental procedures are provided to facilitate research in

tRNA biology, drug discovery, and molecular biology.

Introduction to Uridine-5-oxyacetic Acid and Its Derivatives
Uridine-5-oxyacetic acid (cmo5U) is a modified nucleoside found primarily in the wobble position (position 34) of the anticodon loop of certain

transfer RNAs (tRNAs) in bacteria. This modification plays a crucial role in expanding the decoding capacity of tRNA, allowing it to recognize

multiple codons and ensuring translational fidelity. Its derivatives, such as Uridine-5-oxyacetic acid methyl ester (mcmo5U) and 2-thiouridine-5-
oxyacetic acid, also exhibit unique biochemical properties and are subjects of interest in drug development and molecular biology research. The

antitumor potential of nucleoside analogs, a class to which these compounds belong, is also an active area of investigation.

Commercial Suppliers
A variety of chemical suppliers offer Uridine-5-oxyacetic acid and its derivatives for research purposes. The availability and product specifications

may vary among suppliers. Researchers are advised to consult the suppliers' websites for the most current information.

Compound Supplier(s) Catalog Number (Example) Purity (Typical)

Uridine-5-oxyacetic acid (cmo5U)

BOC Sciences[1], Delchimica[2],

Santa Cruz Biotechnology[3],

Orgasynth[4], Biosynth[5]

NU158553 (Biosynth)[5] ≥98%[3]

Uridine-5-oxyacetic acid methyl

ester (mcmo5U)

Benchchem[6], Biosynth[7],

MedChemExpress[8]
NU159494 (Biosynth)[7] ≥97%[6]

2-Thiouridine Cayman Chemical[9] 20235-78-3 (CAS)[9] ≥98%[9]

Biological Significance and Applications
Role in tRNA and Codon Recognition
Uridine-5-oxyacetic acid and its derivatives are critical for the proper functioning of tRNA in protein synthesis. Located at the wobble position of the

anticodon, these modifications influence the codon-anticodon interaction.

Expanded Codon Recognition: cmo5U enables a single tRNA species to recognize and decode multiple synonymous codons, particularly those

ending in A, G, and U. This "wobble" pairing is essential for efficient translation of the genetic code.[1][10]

Translational Fidelity: By ensuring accurate codon recognition, these modifications contribute to the overall fidelity of protein synthesis, preventing

mistranslation and the production of non-functional proteins.

The biosynthetic pathway of cmo5U involves a series of enzymatic steps, starting from uridine. Key enzymes in this pathway include CmoA and

CmoB, which catalyze the final steps in the formation of cmo5U.[1]
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Caption: Biosynthesis of Uridine-5-oxyacetic acid (cmo5U) in tRNA.

Antitumor and Antimicrobial Potential
Nucleoside analogs, as a class of compounds, have well-established roles in cancer chemotherapy and as antimicrobial agents. While specific

research on the antitumor activity of Uridine-5-oxyacetic acid is less extensive, the general mechanisms of action for nucleoside analogs provide a

strong rationale for investigating its potential in this area.

Inhibition of DNA and RNA Synthesis: Nucleoside analogs can be incorporated into DNA and RNA, leading to chain termination and inhibition of

replication and transcription.

Enzyme Inhibition: They can also act as inhibitors of key enzymes involved in nucleotide metabolism, such as DNA polymerase and

ribonucleotide reductase.

Recent studies have explored the synthesis of various uridine derivatives and their evaluation as antimicrobial and anticancer agents, demonstrating

the potential of this class of molecules.[11][12][13][14]

Detailed Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving Uridine-5-oxyacetic acid and its derivatives.

Analysis of tRNA Modification by HPLC
This protocol allows for the quantitative analysis of modified nucleosides in tRNA, including cmo5U.[1][2][3][4][6]

Objective: To isolate tRNA and analyze its nucleoside composition to quantify the levels of Uridine-5-oxyacetic acid.

Materials:

Yeast or bacterial cell culture

tRNA purification kit or reagents (e.g., DEAE-cellulose)

Nuclease P1

Bacterial alkaline phosphatase

HPLC system with a C18 reverse-phase column and a UV detector

Reference standards for canonical and modified nucleosides (including cmo5U)

Procedure:

tRNA Isolation:

Harvest cells from a culture in the exponential growth phase.

Isolate total RNA using a standard protocol (e.g., hot phenol extraction).

Purify tRNA from the total RNA using a commercial kit or by anion-exchange chromatography on a DEAE-cellulose column.

Quantify the purified tRNA using a spectrophotometer.
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Enzymatic Digestion of tRNA:

To 5-10 µg of purified tRNA, add nuclease P1 and incubate at 37°C for 2-4 hours to digest the tRNA into 5'-mononucleotides.

Add bacterial alkaline phosphatase and incubate at 37°C for 1-2 hours to dephosphorylate the mononucleotides to nucleosides.

HPLC Analysis:

Inject the digested tRNA sample onto a C18 reverse-phase HPLC column.

Elute the nucleosides using a gradient of a suitable mobile phase (e.g., a gradient of acetonitrile in an aqueous buffer).

Monitor the elution profile at 254 nm or 260 nm.

Identify and quantify the peaks corresponding to each nucleoside by comparing their retention times and peak areas to those of the reference

standards.

Data Presentation:

Nucleoside Retention Time (min) Peak Area Concentration (pmol/µg tRNA)

Cytidine (C)

Uridine (U)

Guanosine (G)

Adenosine (A)

cmo5U

Other modifications

digraph "HPLC Analysis Workflow" {

graph [rankdir="TB", splines=ortho, nodesep=0.5];

node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];

edge [color="#4285F4"];

start [label="Start: Cell Culture", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

tRNA_iso [label="tRNA Isolation"];

tRNA_digest [label="Enzymatic Digestion\n(Nuclease P1 & Alkaline Phosphatase)"];

hplc [label="HPLC Separation\n(C18 Column)"];

detection [label="UV Detection"];

analysis [label="Data Analysis\n(Quantification)"];

end [label="End: Nucleoside Profile", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> tRNA_iso;

tRNA_iso -> tRNA_digest;

tRNA_digest -> hplc;

hplc -> detection;

detection -> analysis;

analysis -> end;

}

Caption: Workflow for the analysis of tRNA modifications by HPLC.
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In Vitro Translation Assay to Assess Codon Recognition
This protocol is designed to investigate the effect of cmo5U-modified tRNA on the translation of specific mRNA codons.

Objective: To compare the translational efficiency of a specific mRNA codon using an in vitro translation system supplemented with either unmodified

or cmo5U-modified tRNA.

Materials:

In vitro translation kit (e.g., rabbit reticulocyte lysate or HeLa cell lysate-based system)[7]

mRNA template containing the codon of interest

In vitro transcribed tRNA (unmodified control)

Purified native tRNA containing cmo5U (or in vitro transcribed and enzymatically modified tRNA)

Radioactively labeled amino acid (e.g., [35S]-methionine)

Reagents for SDS-PAGE and autoradiography

Procedure:

Preparation of tRNA:

Synthesize unmodified tRNA via in vitro transcription.[15]

Isolate and purify native tRNA containing cmo5U from a bacterial source or prepare it by in vitro enzymatic modification if the enzymes are

available.

In Vitro Translation Reaction:

Set up two sets of reactions. In one set, supplement the in vitro translation mix with the unmodified tRNA. In the other set, use the cmo5U-

modified tRNA.

To each reaction, add the mRNA template and the radioactively labeled amino acid.

Incubate the reactions at the recommended temperature (e.g., 30-37°C) for a specified time (e.g., 60-90 minutes).

Analysis of Translation Products:

Stop the reactions and analyze the translated proteins by SDS-PAGE.

Dry the gel and expose it to an X-ray film or a phosphorimager screen to visualize the radiolabeled protein products.

Quantify the intensity of the protein bands to determine the relative translational efficiency.

Data Presentation:

tRNA Type Codon in mRNA Relative Protein Synthesis Level (%)

Unmodified tRNA Codon X

cmo5U-modified tRNA Codon X

Unmodified tRNA Codon Y (Control)

cmo5U-modified tRNA Codon Y (Control)
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digraph "In Vitro Translation Workflow" {

graph [rankdir="TB", splines=ortho, nodesep=0.5];

node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];

edge [color="#FBBC05"];

start [label="Start: Prepare Reagents", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

reaction_setup [label="Set up In Vitro Translation Reactions\n(with unmodified or cmo5U-tRNA)"];

incubation [label="Incubation"];

sds_page [label="SDS-PAGE"];

autorad [label="Autoradiography/Phosphorimaging"];

quantification [label="Quantification of Protein Bands"];

end [label="End: Compare Translational Efficiency", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> reaction_setup;

reaction_setup -> incubation;

incubation -> sds_page;

sds_page -> autorad;

autorad -> quantification;

quantification -> end;

}

Caption: Experimental workflow for in vitro translation assay.

Cytotoxicity Assay for Antitumor Activity
This protocol describes a standard MTT assay to evaluate the cytotoxic effects of Uridine-5-oxyacetic acid and its derivatives on cancer cell lines.

[9]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds in a selected cancer cell line.

Materials:

Cancer cell line (e.g., HeLa, MCF-7)

Cell culture medium and supplements

96-well cell culture plates

Uridine-5-oxyacetic acid and/or its derivatives

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Microplate reader

Procedure:

Cell Seeding:

Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

Compound Treatment:
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Prepare a series of dilutions of the test compounds in the cell culture medium.

Remove the old medium from the wells and add the medium containing the different concentrations of the compounds. Include a vehicle control

(medium with the solvent used to dissolve the compounds).

Incubate the cells for a specified period (e.g., 48 or 72 hours).

MTT Assay:

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to

purple formazan crystals.

Remove the medium containing MTT and add the solubilization buffer to dissolve the formazan crystals.

Data Acquisition and Analysis:

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Plot the cell viability against the compound concentration and determine the IC50 value.

Data Presentation:

Compound Concentration (µM) Absorbance (570 nm) % Cell Viability

0 (Vehicle Control) 100

1

10

50

100

digraph "Cytotoxicity Assay Workflow" {

graph [rankdir="TB", splines=ortho, nodesep=0.5];

node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];

edge [color="#EA4335"];

start [label="Start: Seed Cells", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

treatment [label="Treat with Compounds"];

incubation [label="Incubation (48-72h)"];

mtt_assay [label="MTT Addition & Incubation"];

solubilization [label="Formazan Solubilization"];

read_absorbance [label="Measure Absorbance"];

analysis [label="Calculate IC50"];

end [label="End: Determine Cytotoxicity", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> treatment;

treatment -> incubation;

incubation -> mtt_assay;

mtt_assay -> solubilization;

solubilization -> read_absorbance;
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read_absorbance -> analysis;

analysis -> end;

}

Caption: Workflow for determining cytotoxicity using the MTT assay.

Conclusion
Uridine-5-oxyacetic acid and its derivatives are fascinating molecules with significant implications for fundamental biological processes and

potential therapeutic applications. The availability of these compounds from commercial suppliers, coupled with the detailed experimental protocols

provided herein, should empower researchers to further investigate their roles in tRNA function, explore their potential as drug candidates, and

contribute to a deeper understanding of the intricate world of RNA modifications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures.

While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every

specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support

Team for a compatibility check]
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